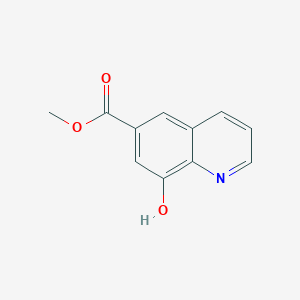
2,2-Dimethyl-3-oxo-3-phenylpropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-3-oxo-3-phenylpropanenitrile: is an organic compound with the molecular formula C11H11NO. It is characterized by a nitrile group (-CN) attached to a phenyl ring and a ketone group (C=O) at the third carbon. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing 2,2-Dimethyl-3-oxo-3-phenylpropanenitrile involves an aldol condensation reaction. This reaction typically uses acetone and benzaldehyde as starting materials, with a base such as sodium hydroxide to catalyze the reaction. The resulting product is then subjected to dehydration to form the desired compound.
Grignard Reaction: Another method involves the use of a Grignard reagent, such as phenylmagnesium bromide, which reacts with acetone cyanohydrin to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale aldol condensation reactions, followed by purification steps such as recrystallization or distillation to obtain the pure product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2,2-Dimethyl-3-oxo-3-phenylpropanenitrile can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form carboxylic acids.
Reduction: This compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, where nucleophiles such as amines or alcohols replace the -CN group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Amides, esters
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,2-Dimethyl-3-oxo-3-phenylpropanenitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways involving nitriles and ketones.
Medicine: It serves as a precursor in the synthesis of certain drugs, particularly those targeting neurological and inflammatory conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which 2,2-Dimethyl-3-oxo-3-phenylpropanenitrile exerts its effects involves interactions with various molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in further biochemical reactions. The ketone group can act as an electrophile, facilitating nucleophilic addition reactions. These interactions are crucial in the compound’s role as an intermediate in synthetic pathways.
Vergleich Mit ähnlichen Verbindungen
3-Oxo-3-phenylpropanenitrile: Lacks the dimethyl groups at the second carbon.
2,2-Dimethyl-3-phenylpropanenitrile: Lacks the ketone group.
2,2-Dimethyl-3-oxo-2-phenylpropanenitrile: Has a different position for the phenyl group.
Uniqueness: 2,2-Dimethyl-3-oxo-3-phenylpropanenitrile is unique due to the presence of both the nitrile and ketone functional groups, which confer distinct reactivity and versatility in synthetic applications. The dimethyl groups also provide steric hindrance, influencing the compound’s reactivity and stability.
Eigenschaften
Molekularformel |
C11H11NO |
|---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
2,2-dimethyl-3-oxo-3-phenylpropanenitrile |
InChI |
InChI=1S/C11H11NO/c1-11(2,8-12)10(13)9-6-4-3-5-7-9/h3-7H,1-2H3 |
InChI-Schlüssel |
ZNSPWDQIVVHYSA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#N)C(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,4-Di([1,1'-biphenyl]-3-yl)-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine](/img/structure/B13125319.png)





![Ethyl9-azadispiro[2.2.56.23]tridecane-1-carboxylate](/img/structure/B13125350.png)
![1,4,5,8-Tetraamino-2,6-bis[(2-phenylethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13125358.png)


